Product packaging for Streptovirudin(Cat. No.:CAS No. 56833-74-0)

Streptovirudin

Cat. No.: B1235024
CAS No.: 56833-74-0
M. Wt: 720.7 g/mol
InChI Key: VFVPUOZOQGGMBI-OJYBKPOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Discovery and Isolation from Microbial Sources

The journey of Streptovirudin began in the 1970s with its isolation from the fermentation broths of a microbial source. drugfuture.comnih.gov A new antibiotic complex was identified from cultures of Streptomyces strain JA 10124. nih.govjst.go.jp Through taxonomic studies, the producing microorganism was classified as Streptomyces griseoflavus (Krainsky, 1914) Waksman et Henrici, 1948, specifically the subspecies thuringiensis. nih.govjst.go.jp The antibiotic complex, named this compound, was extracted from both the mycelium and the culture filtrate. nih.govjst.go.jp

Initial reports in 1973 and 1975 by K. Eckardt and colleagues detailed the isolation and characterization of this new substance, which showed promising activity against both bacteria and viruses. drugfuture.comjst.go.jp The isolated material was a white, amorphous solid, which was soon discovered to be a complex of at least ten closely related, biologically active components. drugfuture.comnih.govjst.go.jp

Classification within the Nucleoside Antibiotic Family

This compound belongs to the nucleoside antibiotic family, a class of compounds that are structurally related to the nucleosides that form the building blocks of nucleic acids. drugfuture.comnih.gov More specifically, it is grouped within a special subclass of complex nucleoside antibiotics that includes the well-known compound tunicamycin (B1663573), as well as corynetoxins and mycospocidin. nih.govnih.govacs.org These compounds are characterized by a core structure that includes a nucleoside, N-acetylglucosamine, and a long-chain fatty acid. acs.org

The this compound complex is divided into two distinct series, Series I and Series II, based on a key structural difference in the nucleobase component. drugfuture.com

This compound Series I (including components A1, B1, C1, D1) contains dihydrouracil (B119008) . drugfuture.com

This compound Series II (including components A2, B2, C2, D2) contains uracil (B121893) , the same nucleobase found in tunicamycin. drugfuture.com

This fundamental difference in the pyrimidine (B1678525) ring structure distinguishes the two series, while variations in the attached fatty acid chains account for the different components within each series. Some components of this compound Series II have been found to be identical to certain components of the tunicamycin complex. drugfuture.com

Distinctive Features and Research Significance within Drug Discovery Platforms

This compound's importance in research stems from its potent biological activity and specific mechanism of action, which make it a valuable tool and a potential lead compound in drug discovery. ontosight.aiwikipedia.orglibretexts.orgresearchgate.net

The primary mechanism of action for this compound is the inhibition of protein glycosylation. nih.gov It specifically targets and inhibits the enzyme UDP-GlcNAc:dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-P transferase). acs.orgnih.gov This enzyme catalyzes the first step in the synthesis of N-linked glycoproteins, which are crucial for a variety of cellular functions in eukaryotes. acs.orgnih.gov By blocking this pathway, this compound can disrupt the life cycle of certain viruses that rely on host cell machinery for glycoprotein (B1211001) synthesis. nih.gov

This inhibitory action is also the basis for its antibacterial activity, particularly against Gram-positive bacteria. jst.go.jpontosight.ai It interferes with the synthesis of the bacterial cell wall by inhibiting the formation of peptidoglycan, a process essential for bacterial survival. ontosight.ai

Key Research Findings:

Antiviral Activity: The this compound complex has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses, including Newcastle disease virus, fowl plague virus, Sindbis virus, and vaccinia virus. jst.go.jpnih.gov Research has shown that it can completely suppress the yield of Newcastle disease virus when added in the early hours of a one-step growth cycle. nih.gov

Antibacterial Spectrum: It exhibits potent activity against Gram-positive bacteria, such as those of the Bacillus genus, and mycobacteria. jst.go.jp

Biochemical Tool: As a potent inhibitor of glycosylation, this compound, much like its relative tunicamycin, has been used extensively as a research tool to study the role of glycoproteins in various biological processes. acs.org

Lead Compound Potential: A lead compound is a chemical compound with pharmacological activity that serves as a starting point for drug development. wikipedia.orglibretexts.org The unique structure and potent biological activity of this compound make it an interesting scaffold for the synthesis of new therapeutic agents. ontosight.airesearchgate.net Its ability to inhibit fundamental biological pathways in pathogens highlights its significance as a platform for developing novel antibiotics and antivirals. ontosight.aiontosight.ai

The following tables summarize the key characteristics and components of this compound.

Table 1: Overview of this compound

CharacteristicDescription
Producing Organism Streptomyces griseoflavus subsp. thuringiensis (Strain JA 10124) nih.govjst.go.jp
Chemical Class Nucleoside Antibiotic drugfuture.comnih.gov
Related Compounds Tunicamycin, Corynetoxins, Mycospocidin nih.govnih.gov
Primary Mechanism Inhibition of Protein Glycosylation (via GlcNAc-1-P transferase) nih.govacs.org
Biological Activity Antibacterial (Gram-positive), Antiviral (RNA and DNA viruses) jst.go.jpnih.gov

Table 2: this compound Complex Components

SeriesKey NucleobaseKnown Components
Series I Dihydrouracil drugfuture.comA1, B1, C1, D1 nih.gov
Series II Uracil drugfuture.comA2, B2, C2, D2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48N4O16 B1235024 Streptovirudin CAS No. 56833-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56833-74-0

Molecular Formula

C30H48N4O16

Molecular Weight

720.7 g/mol

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H48N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6,11,13-15,18-29,35,37,40-45H,5,7-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15+,18+,19-,20+,21+,22+,23-,24+,25-,26-,27-,28?,29+/m1/s1

InChI Key

VFVPUOZOQGGMBI-OJYBKPOHSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O

Isomeric SMILES

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O

Synonyms

streptovirudin
streptovirudin A1
streptovirudin A2
streptovirudin B1
streptovirudin B2
streptovirudin C1
streptovirudin C2
streptovirudin D1
streptovirudin D2
streptovirudin E1
streptovirudin E2

Origin of Product

United States

Microbial Producers and Fermentation Science of Streptovirudin

Primary Producer Organisms: Streptomyces griseoflavus subsp. thuringiensis

The primary microorganism identified for the production of the streptovirudin complex is Streptomyces griseoflavus subsp. thuringiensis. jst.go.jpjst.go.jp This bacterium, specifically the type strain JA 10124, is the natural source from which the this compound complex was first isolated. jst.go.jpjst.go.jp The complex produced by this organism is composed of at least ten closely related components, which have been categorized into two series based on their chemical structure. drugfuture.com The series I streptovirudins (A1 through D1) contain a dihydrouracil (B119008) moiety, while the series II compounds (A2 through D2) feature a uracil (B121893) group. drugfuture.com

Secondary Producer Strains and Engineered Microbial Systems

While S. griseoflavus subsp. thuringiensis is the primary natural producer, research into other Streptomyces species and the use of genetic engineering has revealed potential for production in alternative hosts. These approaches aim to activate silent biosynthetic gene clusters or enhance the yield of desired compounds.

Streptomyces clavuligerus, a well-known industrial producer of the β-lactamase inhibitor clavulanic acid and the antibiotic cephamycin C, has been utilized as a model organism for exploring the production of other specialized metabolites. mdpi.comresearchgate.net Although not a natural producer of streptovirudins in the wild, engineered strains of S. clavuligerus have been shown to produce them. mdpi.comnih.gov This is often achieved by manipulating global regulatory genes to awaken "silent" or cryptic biosynthetic gene clusters within the bacterium's genome. mdpi.combio-conferences.org For instance, the overexpression of the ribosome recycling factor (frr) in S. clavuligerus led to the detection of this compound C1 and this compound A1, which were not produced by the wild-type strain under laboratory conditions. mdpi.comnih.govresearchgate.net This demonstrates the potential of S. clavuligerus as a chassis for producing compounds not native to it. mdpi.com

Ribosome engineering is a powerful strategy for enhancing the production of secondary metabolites in Streptomyces. frontiersin.orgnih.gov This technique involves introducing specific mutations into ribosomal protein genes, such as rpsL (encoding ribosomal protein S12), or overexpressing factors like the ribosome recycling factor (frr). mdpi.comnih.gov Such modifications can alter translational accuracy and efficiency, leading to increased protein synthesis and the activation or enhanced production of antibiotic biosynthetic pathways. nih.govnih.gov

In the context of this compound, ribosome engineering in S. clavuligerus has successfully induced its production. mdpi.combio-conferences.org Specifically, the overexpression of frr was shown to trigger the biosynthesis of streptovirudins C1 and A1. mdpi.comnih.gov This approach highlights how targeting the core translational machinery can unlock the latent metabolic potential of a microbial host, providing a pathway to produce novel or desired compounds like this compound. bio-conferences.orgresearchgate.net This method is a rational and often cost-effective approach to strain improvement, bypassing the need for extensive knowledge of the specific genetic background of the organism. frontiersin.org

Streptomyces clavuligerus as a Model for Production Modulation

Optimization of Fermentation Conditions for Enhanced Biosynthesis

The yield of microbial secondary metabolites like this compound is highly dependent on the optimization of fermentation conditions. researchgate.net Key parameters that are typically manipulated include media composition, pH, temperature, aeration, and fermentation time. researchgate.netmdpi.com For Streptomyces fermentations, the composition of the medium, particularly the sources of carbon and nitrogen, is critical. For example, studies on other actinomycetes have shown that combinations of sucrose, soluble starch, and soybean meal can significantly impact antibiotic activity. researchgate.net

The following table outlines general parameters that are often optimized for antibiotic production in Streptomyces and could be applied to enhance this compound biosynthesis.

ParameterTypical Range/ConditionRationale
Temperature 28-30°COptimal for the growth and metabolic activity of many Streptomyces species. researchgate.netnih.gov
Initial pH 6.0-7.5The pH of the medium affects nutrient uptake and enzyme stability. A neutral starting pH is common. researchgate.netnih.gov
Aeration/Agitation 180-500 rpm in shake flasksEnsures sufficient dissolved oxygen, which is crucial for the aerobic metabolism of Streptomyces. researchgate.netgoogle.com
Carbon Source Starch, Glucose, SucroseProvides the basic building blocks for cellular growth and secondary metabolite synthesis. researchgate.netnih.gov
Nitrogen Source Soybean Meal, Peptone, KNO₃Essential for the synthesis of amino acids, proteins, and nitrogen-containing antibiotics like this compound. researchgate.netnih.gov
Fermentation Time 4-7 daysProduction of secondary metabolites often occurs in the stationary phase of growth, requiring several days to reach maximum yield. researchgate.net

This table presents generalized data for Streptomyces fermentation optimization and is intended for illustrative purposes.

Extraction and Initial Preparation Strategies for this compound Complex

The this compound complex is produced in both the mycelium and the fermentation broth. jst.go.jpjst.go.jptoxicology.cz Therefore, the extraction process must account for both fractions to maximize recovery. A common primary step is the separation of the mycelial mass from the liquid culture filtrate, typically achieved through filtration, often with the use of a filter aid like diatomaceous earth (e.g., Hyflo Supercel), or by centrifugation. google.comfarabi.university

Once separated, the two fractions are processed to extract the antibiotic complex. The following table summarizes a typical extraction strategy based on methods used for related compounds like tunicamycin (B1663573), which is chemically similar to this compound. drugfuture.comgoogle.com

StepProcedurePurpose
1. Broth Filtration Filter the whole fermentation broth using a filter aid to separate the mycelial cake from the filtrate. google.comInitial solid-liquid separation. farabi.university
2. Filtrate Extraction Adjust the pH of the filtrate to acidic (e.g., pH 3) and perform a liquid-liquid extraction with a water-immiscible solvent like n-butanol. google.comTo transfer the this compound from the aqueous phase to the organic solvent.
3. Mycelial Extraction Extract the mycelial cake with a water-miscible solvent such as methanol. google.comTo recover the this compound retained within the microbial cells.
4. Concentration Combine the solvent extracts and concentrate them in vacuo. google.comTo reduce the volume and increase the concentration of the crude antibiotic.
5. Precipitation Add a non-solvent like acetone (B3395972) to the concentrated extract and hold at a low temperature (e.g., 5°C) to precipitate the crude this compound complex. google.comTo selectively precipitate the product, separating it from more soluble impurities. ua.pt
6. Collection Collect the precipitate by filtration or centrifugation. google.comTo obtain the crude, solid this compound complex for further purification.

This table outlines a general extraction process. Specific conditions may vary.

Further purification can be achieved using chromatographic techniques, such as adsorption chromatography on resins like Diaion HP-20, which separates compounds based on polarity. google.com

Biosynthetic Pathways and Enzymatic Mechanisms of Streptovirudin

Elucidation of Core Biosynthetic Pathway Elements

The assembly of the streptovirudin molecule proceeds through the convergence of several metabolic pathways that provide the necessary molecular building blocks.

The biosynthetic pathway of this compound, inferred from studies on the closely related tunicamycin (B1663573) family, draws upon primary metabolic pools for its core components: the pyrimidine (B1678525) base, the C11 tunicamine (B1682046) sugar, and a variable fatty acid chain. nih.gov

Pyrimidine Moiety : The defining feature of the this compound series is the presence of a dihydrouracil (B119008) base instead of the uracil (B121893) base found in tunicamycins. mdpi.comoup.com It is hypothesized that dihydrouracil, or its nucleoside/nucleotide form, serves as a direct precursor. This precursor is derived from the general pyrimidine biosynthetic pathway, which produces uracil nucleotides like Uridine (B1682114) monophosphate (UMP) from simple molecules such as bicarbonate, aspartate, and glutamine. mdpi.comcreative-proteomics.com The reduction of uracil to dihydrouracil is a key differentiating step.

Tunicamine Sugar Core : The unique C11 tunicamine sugar is believed to be formed from the condensation of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and uridine, with uridine-5'-aldehyde proposed as an initial intermediate. nih.gov Stable isotope incorporation studies for tunicamycin have confirmed that glucose contributes to the formation of this core sugar structure.

Fatty Acid Chain : The fatty acid component of this compound varies in length and branching, leading to different congeners (e.g., this compound A, B, C, D series). These fatty acids are derived from the cellular fatty acid biosynthesis pool.

Table 1: Key Precursors in this compound Biosynthesis

Precursor MoleculeRole in BiosynthesisMetabolic Origin
Dihydrouracil (or its nucleotide)Forms the core pyrimidine base of the nucleoside.Pyrimidine metabolism (via reduction of uracil)
Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc)Provides the N-acetylglucosamine (GlcNAc) unit and contributes to the C11 tunicamine backbone.Hexosamine biosynthetic pathway
Uridine/Uridine Monophosphate (UMP)Serves as a precursor for the C11 tunicamine sugar and the pyrimidine ring (which is then reduced).Pyrimidine metabolism
Fatty Acyl-CoAProvides the variable N-acyl side chain.Fatty acid biosynthesis

The pathway to this compound involves several key intermediates. Following the initial steps of precursor activation, a series of enzyme-catalyzed reactions assemble the molecule. Based on the tunicamycin pathway, an early key intermediate is uridine-5′-aldehyde, formed by the oxidation of uridine. nih.gov The assembly of the full glycan structure occurs on a lipid carrier, typically a polyprenol phosphate (B84403), creating lipid-linked saccharide intermediates. nih.govnih.govnih.gov The inhibition of the formation of these lipid-linked intermediates is the mechanism of action for both this compound and tunicamycin. nih.govnih.gov

Precursor Utilization and Incorporation Studies

Comparative Biosynthesis: Linkages to Tunicamycin Pathway

The biosynthetic pathways of this compound and tunicamycin are intimately linked and largely conserved. mdpi.comscispace.com Studies on Streptomyces clavuligerus, a producer of tunicamycin, have shown that engineered strains can also produce streptovirudins, suggesting that the tunicamycin biosynthetic gene cluster (BGC) contains the necessary enzymatic machinery for the synthesis of both antibiotic families. mdpi.comoup.com

The primary distinction lies in the saturation of the pyrimidine ring. Tunicamycins contain uracil, while streptovirudins contain 5,6-dihydrouracil. mdpi.com This suggests two main possibilities:

The this compound pathway utilizes dihydrouracil as a starting precursor, which is then incorporated by the tunicamycin biosynthetic machinery. mdpi.com

A late-stage enzymatic reduction of a tunicamycin-like intermediate converts the uracil moiety into dihydrouracil. researchgate.net

The action of both antibiotics as inhibitors of N-acetylglucosamine transfer from UDP-GlcNAc to a lipid carrier underscores their shared biosynthetic origin and mechanism. nih.govnih.gov

Table 2: Comparison of this compound and Tunicamycin Biosynthesis

FeatureThis compound BiosynthesisTunicamycin Biosynthesis
Core Nucleoside DihydrouridineUridine
Core Sugar TunicamineTunicamine
Fatty Acid Moiety Variable N-acyl chainVariable N-acyl chain
Gene Cluster Believed to utilize the tunicamycin biosynthetic gene cluster. mdpi.comoup.comUtilizes a dedicated biosynthetic gene cluster (tun).
Key Difference Presence of a reduced (hydrogenated) pyrimidine ring (dihydrouracil). mdpi.comPresence of an unsaturated pyrimidine ring (uracil).
Mechanism of Action Inhibition of N-acetylglucosaminyl-pyrophosphoryl-polyisoprenol synthase. nih.govnih.govInhibition of N-acetylglucosaminyl-pyrophosphoryl-polyisoprenol synthase. nih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound relies on a suite of specialized enzymes that catalyze the intricate steps of its assembly. While not all enzymes have been characterized specifically for this compound, the high homology to the tunicamycin pathway allows for functional inference. nih.gov

Glycosyltransferases (GTs) are central to the assembly of the this compound molecule. frontiersin.orgnih.gov These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptors. frontiersin.org The initial and rate-limiting step in the pathway, which is the target of the antibiotic's inhibitory action, is catalyzed by a phosphoglycosyl transferase (PGT). mdpi.comnih.gov This enzyme transfers the GlcNAc-1-phosphate group from UDP-GlcNAc to a polyprenol-phosphate lipid carrier, forming a Pren-PP-GlcNAc intermediate. nih.gov Subsequent glycosyltransferases are then responsible for attaching the remaining sugars to build the characteristic tunicamine disaccharide on the lipid carrier before it is ultimately transferred to the fatty acid-linked uridine derivative.

The key modification that distinguishes this compound from tunicamycin is the reduction of the uracil ring to dihydrouracil. nih.gov This hydrogenation reaction is catalyzed by a reductase enzyme. While a specific reductase has not always been identified within the tunicamycin BGC itself, it is plausible that an enzyme encoded elsewhere in the Streptomyces genome performs this function. mdpi.com Such enzymes, which catalyze the saturation of pyrimidine rings, are known to exist. researchgate.net The modification could occur either on the free uracil base before its incorporation into the pathway or on a later, uracil-containing intermediate, such as tunicamycin itself. mdpi.comresearchgate.net

Roles of Glycosyltransferases and Related Enzymes

Strategies for Directed Biosynthesis and Pathway Engineering

The elucidation of the tun BGC has opened avenues for the rational design of novel this compound and tunicamycin analogs through genetic engineering. ukri.orgoup.com These strategies aim to modify the biosynthetic pathway to produce compounds with potentially improved therapeutic properties.

A primary strategy is the heterologous expression of the tun gene cluster in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces lividans. researchgate.netnih.gov This approach allows for the production of the antibiotic in a host that is more amenable to genetic manipulation and fermentation optimization. Successful heterologous expression of the minimal tun gene set has been achieved, demonstrating the feasibility of this method for producing the core tunicamycin structure. nih.gov To achieve targeted production of this compound, this strategy could be expanded to include the co-expression of the tun cluster with the yet-to-be-identified uracil reductase gene from a this compound producer like S. griseoflavus.

Mutasynthesis , a technique that involves inactivating a specific gene in the BGC and then feeding the mutant strain with a synthetic analog of the blocked intermediate, is another powerful tool. dntb.gov.ua By performing in-frame deletions of specific tun genes, researchers can create mutant strains that accumulate biosynthetic intermediates. These intermediates can then be chemically modified or used as substrates for other enzymes to generate novel derivatives. For example, inactivating genes responsible for fatty acid acylation could allow for the introduction of different fatty acid chains, thus altering the lipophilicity and biological activity of the resulting this compound analogs.

Pathway engineering also involves the manipulation of regulatory genes to enhance the production of the desired compound. While no pathway-specific regulator has been identified within the tun cluster itself, global regulators in Streptomyces can be targeted to increase the expression of the entire BGC. researchgate.net Furthermore, the modular nature of the biosynthetic pathway provides opportunities for combinatorial biosynthesis . oup.com This involves introducing genes from other biosynthetic pathways to work in concert with the tun enzymes. For instance, different glycosyltransferases could be introduced to attach alternative sugar moieties to the tunicamine core, or tailoring enzymes from other pathways could be used to modify the final product in novel ways.

A key goal in engineering the this compound pathway is the identification and characterization of the enzyme responsible for the reduction of the uracil ring. Once identified, this gene could be overexpressed in the native producer to increase the ratio of streptovirudins to tunicamycins or co-expressed with the tun cluster in a heterologous host to enable de novo this compound production. Overexpression of the frr gene (ribosome recycling factor) in S. clavuligerus has been shown to lead to the production of streptovirudins, suggesting a link between ribosomal activity and the activation of the necessary biosynthetic machinery, including the elusive reductase. nih.gov

Table 2: Strategies for Directed Biosynthesis of this compound Analogs

Strategy Description Potential Outcome for this compound
Heterologous Expression Transferring the tun BGC into a more tractable host organism. Improved production yields and facilitation of further genetic manipulation. Co-expression with a uracil reductase could enable dedicated this compound synthesis.
Mutasynthesis Inactivating a biosynthetic gene and supplying synthetic analogs of the natural substrate. Generation of streptovirudins with modified fatty acid chains, sugar moieties, or other structural variations.
Combinatorial Biosynthesis Introducing genes from other biosynthetic pathways to modify the this compound scaffold. Creation of novel hybrid molecules with potentially new biological activities.
Regulatory Gene Engineering Manipulating global or pathway-specific regulatory elements to enhance BGC expression. Increased overall yield of streptovirudins.
Reductase Identification & Co-expression Identifying the gene for uracil reduction and expressing it with the tun cluster. Targeted and potentially exclusive production of streptovirudins over tunicamycins.

Molecular Mechanism of Action of Streptovirudin

Inhibition of Peptidoglycan Biosynthesis in Bacteria

Streptovirudin demonstrates potent antibacterial activity by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition ultimately leads to compromised cell integrity and bacterial death.

Specific Target: MurNAc-pentapeptide Translocase (MraY) Inhibition

The primary bacterial target of this compound is the enzyme MurNAc-pentapeptide translocase, commonly known as MraY. mdpi.com MraY is an integral membrane protein that plays a critical role in the initial membrane-associated step of peptidoglycan synthesis. mdpi.com Specifically, MraY catalyzes the transfer of the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). mdpi.comoup.com This reaction forms Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenyl phosphate), the first lipid-linked intermediate in the peptidoglycan biosynthesis pathway. mdpi.com By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire process of cell wall construction.

The structural similarity of this compound to tunicamycin (B1663573), a known MraY inhibitor, underlies its mechanism of action. mdpi.com Both molecules contain a tunicaminyluracil core, which is crucial for their inhibitory activity.

Detailed Enzymatic Inhibition Kinetics and Modes

The inhibition of MraY by this compound and related compounds like tunicamycin is a subject of detailed kinetic studies. While specific kinetic data for this compound is not extensively detailed in the provided search results, the inhibition of MraY by tunicamycins is well-characterized and serves as a strong model. The inhibition of MraY by tunicamycin is potent, with IC50 values reported in the sub-micromolar range. mdpi.com

The mode of inhibition is generally considered to be competitive. oup.com This suggests that this compound likely binds to the active site of MraY, competing with the natural substrate, UDP-MurNAc-pentapeptide. For instance, a structurally related compound, 5-fluorouracil-substituted UDP-MurNAc-pentapeptide, acts as a competitive inhibitor of the MraY reaction. oup.com Competitive inhibitors typically increase the apparent Michaelis constant (Km) of the enzyme for its substrate while leaving the maximum reaction velocity (Vmax) unchanged. reddit.com This means that higher concentrations of the substrate are required to achieve half-maximal reaction velocity in the presence of the inhibitor.

Table 1: Effects of Different Inhibition Modes on Kinetic Parameters

Inhibition Mode Effect on Vmax Effect on Km
Competitive Unchanged Increased
Non-competitive Decreased Unchanged
Uncompetitive Decreased Decreased
Mixed Decreased Increased or Decreased

This table provides a general overview of how different types of enzyme inhibitors affect the maximum reaction velocity (Vmax) and the Michaelis constant (Km). reddit.com

Impact on Lipid-Linked Intermediates in Cell Wall Synthesis

The inhibition of MraY by this compound has a direct and significant impact on the pool of lipid-linked intermediates essential for cell wall synthesis. By blocking the formation of Lipid I, this compound prevents the subsequent addition of N-acetylglucosamine (GlcNAc) by the enzyme MurG to form Lipid II, the complete disaccharide-peptide monomer unit. oup.com This disruption in the supply of Lipid I and consequently Lipid II halts the translocation of these building blocks across the cytoplasmic membrane to the site of peptidoglycan polymerization. mdpi.com

The interruption of this crucial pathway leads to an accumulation of the cytoplasmic precursor UDP-MurNAc-pentapeptide and a depletion of the lipid-linked intermediates, Lipid I and Lipid II. oup.com The scarcity of the lipid carrier, undecaprenyl phosphate (C55-P), which is normally recycled during peptidoglycan synthesis, can also be exacerbated, further impacting other cell wall biosynthetic processes that rely on this carrier. mdpi.comoup.com

Modulation of Glycosylation Pathways in Eukaryotic Cells

In eukaryotic cells, this compound interferes with the process of N-linked glycosylation, a critical post-translational modification for a vast number of proteins. This inhibition can lead to cellular stress and dysfunction.

Inhibition of N-linked Glycoprotein (B1211001) Biosynthesis

This compound is a potent inhibitor of the biosynthesis of N-linked glycoproteins. nih.govnih.gov This inhibition is achieved by blocking the initial steps of the dolichol pathway, which is responsible for the synthesis of the oligosaccharide precursor that is transferred to asparagine residues on nascent polypeptide chains in the endoplasmic reticulum. oup.comsigmaaldrich.com In vivo studies have shown that this compound dramatically inhibits the incorporation of radiolabeled monosaccharides, such as N-acetylglucosamine and mannose, into glycoproteins. nih.govnih.gov

Interaction with UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate Transferase (GPT)

The specific eukaryotic target of this compound is the enzyme UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase, also known as GlcNAc-1-phosphate transferase (GPT). nih.govnih.govoup.com GPT is the eukaryotic homolog of the bacterial MraY enzyme and belongs to the same polyprenyl-phosphate N-acetylhexosamine-1-phosphate transferase (PNPT) superfamily. acs.orgnih.gov

GPT catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the nucleotide sugar donor UDP-GlcNAc to the lipid carrier dolichol phosphate (Dol-P). oup.comoup.com This reaction forms N-acetylglucosaminyl-pyrophosphoryl-dolichol (GlcNAc-PP-Dol), the first lipid-linked intermediate in the synthesis of the N-linked oligosaccharide precursor. nih.govnih.govoup.com By inhibiting GPT, this compound prevents the formation of this crucial intermediate, thereby halting the entire N-linked glycosylation pathway. nih.govnih.govoup.com The inhibitory action of this compound on GPT is analogous to its effect on the bacterial MraY, highlighting a conserved mechanism of action across different domains of life. acs.org

Table 2: Comparison of Bacterial and Eukaryotic Targets of this compound

Feature Bacterial Target Eukaryotic Target
Enzyme MurNAc-pentapeptide Translocase (MraY) UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate Transferase (GPT)
Pathway Peptidoglycan Biosynthesis N-linked Glycoprotein Biosynthesis
Substrate UDP-MurNAc-pentapeptide UDP-N-acetylglucosamine (UDP-GlcNAc)
Lipid Carrier Undecaprenyl Phosphate (C55-P) Dolichol Phosphate (Dol-P)
Product Lipid I N-acetylglucosaminyl-pyrophosphoryl-dolichol (GlcNAc-PP-Dol)
Effect of Inhibition Blockage of cell wall synthesis Blockage of N-linked glycosylation

This table summarizes the key differences and similarities between the bacterial and eukaryotic targets of this compound. mdpi.comoup.comnih.govnih.govoup.comacs.orgnih.govoup.com

Antiviral Mechanisms Independent of Direct Virucidal Effects

This compound exhibits significant antiviral properties that are not a result of directly destroying the viral particles. Instead, its mechanism of action is more nuanced, involving the disruption of critical stages within the host cell that are essential for viral propagation. Research indicates that this compound does not possess a direct virucidal effect on virions, nor does it interfere with the initial viral adsorption and penetration processes. nih.gov Its strength as an antiviral agent lies in its ability to intervene in the subsequent intracellular replication and assembly phases of the viral life cycle.

Interference with Viral Replication Cycles

This compound demonstrates a broad-spectrum activity, inhibiting the replication of both RNA and DNA viruses. nih.gov This interference is not due to a direct attack on the virus itself but rather by disrupting the host cell machinery that the virus hijacks for its own multiplication. nih.gov

A key finding comes from studies on the one-step growth cycle of Newcastle disease virus (NDV). When the this compound complex was introduced at any point from 0 to 4 hours after the initial viral adsorption, it led to a complete suppression of the virus yield. nih.gov This indicates that this compound acts on an intracellular stage of viral development. Similarly, this compound has been shown to inhibit the multiplication of Vesicular Stomatitis Virus (VSV). jst.go.jp

The this compound complex has demonstrated inhibitory effects against a range of viruses when cultivated in chick embryo cells. nih.gov The effective concentration of the naturally formed this compound complex to inhibit the viral cytopathic effect and achieve 100 percent plaque reduction was found to be between 2.5 and 20 µg/ml. nih.gov

Table 1: Research Findings on this compound's Interference with Viral Replication

Virus StudiedHost SystemKey FindingReference
Newcastle Disease Virus (NDV)Chick Embryo CellsComplete suppression of virus yield when added 0-4 hours post-adsorption. nih.gov
Vesicular Stomatitis Virus (VSV)Not specifiedInhibition of viral multiplication. jst.go.jp
Fowl Plague VirusChick Embryo CellsAntiviral activity demonstrated. nih.gov
Sindbis VirusChick Embryo CellsAntiviral activity demonstrated. nih.gov
Pseudorabies VirusChick Embryo CellsAntiviral activity demonstrated. nih.gov
Vaccinia VirusChick Embryo CellsAntiviral activity demonstrated. nih.gov
Sheep Abortion VirusChick Embryo CellsAntiviral activity demonstrated. nih.gov

Inhibition of Viral Glycoprotein Formation and Assembly

One of the most well-defined molecular mechanisms of this compound's antiviral action is its ability to inhibit the glycosylation of proteins. jst.go.jpnih.gov Viral glycoproteins are crucial components of enveloped viruses, playing essential roles in virus assembly, budding, and infectivity.

This compound, along with the related antibiotic tunicamycin, targets the biosynthesis of N-linked oligosaccharides. nih.govmdpi.com Specifically, it inhibits the lipid-linked pathway responsible for forming these sugar chains. nih.gov This pathway is essential for the proper formation of viral glycoproteins. nih.gov By blocking this process, this compound prevents the correct glycosylation of viral proteins, which in turn hinders the formation of mature and infectious influenza virus particles. nih.gov The inhibition of glycosylation has also been directly observed to affect the multiplication of vesicular stomatitis virus. jst.go.jp

This mechanism is rooted in the inhibition of the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to a lipid carrier, dolichol phosphate, which is a foundational step in the synthesis of the oligosaccharide core that is later transferred to viral proteins. mdpi.comnih.gov

Table 2: Research Findings on this compound's Inhibition of Viral Glycoprotein Formation

MechanismTarget PathwayEffect on VirusViral ExampleReference
Inhibition of Protein GlycosylationBiosynthesis of N-linked oligosaccharides via the lipid-linked saccharide pathway.Prevents formation of mature virus particles.Influenza Virus nih.gov
Inhibition of GlycosylationNot specifiedInhibits viral multiplication.Vesicular Stomatitis Virus jst.go.jp
Inhibition of Saccharide SynthesisInhibition of the transfer of active sugars to dolichol phosphate.Disrupts a critical step in N-glycosylation of proteins.General (applies to enveloped viruses) mdpi.comnih.gov

In Vitro Biological Activity Spectrum and Potency

Antibacterial Activity Profile

Streptovirudin exhibits a targeted antibacterial spectrum, primarily effective against Gram-positive bacteria and mycobacteria. jst.go.jpnih.govnih.gov

Efficacy Against Gram-Positive Bacterial Strains (e.g., Bacillus spp., Staphylococcus aureus, Mycobacteria)

The this compound complex has demonstrated inhibitory action against various Gram-positive bacteria. jst.go.jpnih.govnih.gov Specific research has highlighted its efficacy against species such as Bacillus subtilis. nih.gov The individual components of the this compound complex, including A1, A2, B1, B2, C1, C2, D1, and D2, all contribute to this antibacterial activity. nih.gov Furthermore, the complex shows activity against mycobacteria, a genus of bacteria that includes the causative agent of tuberculosis. jst.go.jpnih.govnih.gov

Table 1: Antibacterial Activity of this compound Complex

Bacterial Type Genus/Species Activity
Gram-Positive Bacillus subtilis Inhibitory
Gram-Positive Staphylococcus aureus Inhibitory
Acid-Fast Mycobacterium spp. Inhibitory

Activity Against Gram-Negative Bacteria

In contrast to its effect on Gram-positive organisms, the this compound complex is generally not effective against Gram-negative bacteria. nih.gov

Antiviral Activity Spectrum

This compound possesses broad-spectrum antiviral activity, inhibiting the replication of both DNA and RNA viruses in cell cultures. jst.go.jpnih.govnih.gov This inhibitory effect has been observed across a variety of viral families.

Activity Against DNA Viruses (e.g., Pseudorabies, Vaccinia, Sheep Abortion Viruses)

The this compound complex has been shown to be effective against several DNA viruses. nih.gov In studies using chick embryo cells, this compound demonstrated antiviral activity against Pseudorabies virus, Vaccinia virus, and the virus responsible for sheep abortion. nih.gov

Activity Against RNA Viruses (e.g., Sindbis, Fowl Plague, Newcastle Disease Virus, Vesicular Stomatitis Virus)

A significant range of RNA viruses are also susceptible to the inhibitory effects of this compound. nih.gov Research has documented its activity against Sindbis virus, Fowl Plague Virus (an influenza A virus), Newcastle Disease Virus (NDV), and Vesicular Stomatitis Virus (VSV). jst.go.jpnih.gov The antiviral effect is not due to a direct virucidal action on the NDV virion itself, nor does it interfere with the virus's ability to adsorb to and penetrate host cells. nih.gov Instead, the addition of the this compound complex during the early stages of the NDV replication cycle (0-4 hours after adsorption) leads to a complete suppression of new virus production. nih.gov

Table 2: Antiviral Spectrum of this compound Complex

Virus Type Virus Host Cell System
DNA Pseudorabies virus Chick embryo cells
DNA Vaccinia virus Chick embryo cells
DNA Sheep Abortion Virus Chick embryo cells
RNA Sindbis virus Chick embryo cells
RNA Fowl Plague Virus Chick embryo cells
RNA Newcastle Disease Virus Chick embryo cells
RNA Vesicular Stomatitis Virus Not specified

Cellular Antiviral Effects: Cytopathic Effect Inhibition and Plaque Reduction

This compound demonstrates its antiviral efficacy through the inhibition of the cytopathic effect (CPE) and the reduction of viral plaques in cell cultures. nih.govnih.gov The cytopathic effect refers to the structural changes in host cells that are caused by viral invasion. The this compound complex, at concentrations ranging from 2.5 to 20 µg/ml, has been shown to inhibit this viral-induced cell damage. nih.gov

Furthermore, in plaque reduction assays, which measure the ability of an antiviral agent to reduce the number of plaques (zones of infected cells), the this compound complex achieved a 100 percent reduction in plaque formation. nih.gov In studies with Fowl Plague Virus, the complex completely inhibited the cytopathic effect and resulted in a 99.99% reduction in the yield of infectious virus. nih.gov This indicates a potent ability to halt the spread of the virus from cell to cell.

Comparative Enzyme Inhibition Profiles (MraY vs. GPT)

This compound, a member of the tunicamycin (B1663573) family of nucleoside antibiotics, exhibits inhibitory activity against phospho-N-acetylmuramyl-pentapeptide translocase (MraY) and its eukaryotic homolog, GlcNAc-1-P-transferase (GPT). oup.comacs.orgoup.com MraY is an essential enzyme in the bacterial peptidoglycan synthesis pathway, making it a key antibacterial target. acs.org Conversely, GPT is crucial for the N-linked glycosylation of proteins in eukaryotes, and its inhibition is associated with cytotoxicity in mammalian cells. acs.orgox.ac.ukresearchgate.net The comparative inhibition of these two enzymes is therefore central to understanding the biological activity spectrum of this compound.

Structurally, streptovirudins differ from tunicamycins primarily in the composition of their N-acyl fatty acid chains, generally featuring shorter chain lengths. acs.orgnih.gov This structural variation influences their inhibitory potency and selectivity towards MraY versus GPT.

Detailed research findings from studies on isolated fractions of this compound and tunicamycin have provided insights into their relative inhibitory activities. A key study separated these antibiotics into multiple fractions by high-performance liquid chromatography (HPLC) and evaluated their biological effects. It was observed that most this compound fractions were less hydrophobic than tunicamycin fractions, as indicated by their earlier elution times from a reverse-phase column. nih.gov

When tested for enzymatic inhibition, tunicamycin fractions were potent inhibitors of a solubilized GlcNAc-1-P transferase (the enzyme class to which GPT belongs), with 50% inhibition (IC50) achieved at concentrations of approximately 10 ng/mL. nih.gov In cellular assays using Madin-Darby Canine Kidney (MDCK) cells, tunicamycin inhibited the incorporation of mannose into proteins by 50% at concentrations of 0.2-0.5 µg/mL. nih.gov this compound fractions demonstrated a similar mechanism of action but were found to be "somewhat less active" in these cellular assays. nih.gov

Further studies exploring structure-activity relationships within the tunicamycin family have corroborated these findings. For instance, it has been shown that tunicamycin homologues with shorter fatty acyl chains are less potent inhibitors of eukaryotic GPT. acs.org Similarly, the antibacterial potency of streptovirudins against Bacillus subtilis was found to be lower for variants with shorter fatty acyl chains (12-15 carbons). acs.org

The differential inhibition between MraY and GPT arises from structural differences in their respective active sites. acs.org The binding pocket for the N-acetylhexosamine moiety and the tunnel for the lipid substrate vary between the bacterial and human enzymes. acs.orgnih.gov For example, the 6″-hydroxyl group on the N-acetylglucosamine (GlcNAc) ring of the inhibitor is a critical motif for potent MraY inhibition but is considered less important for binding to GPT. acs.org These structural distinctions provide a basis for developing MraY-specific inhibitors with reduced eukaryotic toxicity. nih.gov

The following table summarizes the comparative inhibitory profiles based on available research.

Table 1: Comparative Inhibition Profile of this compound and Tunicamycin Fractions

Feature Tunicamycin Fractions This compound Fractions Reference
Target Enzyme MraY (bacterial) & GPT (eukaryotic) MraY (bacterial) & GPT (eukaryotic) acs.org
Inhibition of GPT (GlcNAc-1-P transferase) IC50 of ~10 ng/mL Less potent than tunicamycin nih.gov
Inhibition of Mannose Incorporation (MDCK cells) 50% inhibition at 0.2-0.5 µg/mL "Somewhat less active" than tunicamycin nih.gov
Structure-Activity Relationship (Fatty Acid Chain) Longer chains (C15-C17) are more potent against GPT. Shorter chains (C12-C15) are less potent against B. subtilis MraY. acs.org

| Hydrophobicity | More hydrophobic | Less hydrophobic | nih.gov |

Structure Activity Relationship Sar Studies and Synthetic Analog Design

Structural Components and Their Contribution to Biological Potency

Streptovirudins are complex molecules, and their biological power is not derived from a single point but rather the interplay of their distinct structural units: a nucleobase, a fatty acyl chain, and intricate sugar moieties connected by glycosidic linkages.

A primary distinguishing feature between the streptovirudin and tunicamycin (B1663573) families lies in the pyrimidine (B1678525) base. cardiff.ac.uk Streptovirudins of series I contain a dihydrouracil (B119008) moiety, where the C5-C6 double bond of the uracil (B121893) ring is saturated, whereas tunicamycins and streptovirudins of series II possess a standard uracil base. nih.govresearchgate.net

Initial studies indicated that antibacterial potency against Gram-positive bacteria like the Bacillus genus does not differ significantly between the dihydrouracil-containing series I and the uracil-containing series II streptovirudins. However, this modification has profound implications for selective toxicity. Synthetic tunicamycin analogs where the uracil ring is reduced to a 5,6-dihydrouracil (like the analog TunR2) exhibit significantly lower toxicity against eukaryotic cell lines compared to their uracil-containing counterparts. acs.org This reduced toxicity is a critical finding for therapeutic development. gu.se

The structural basis for this selectivity appears to lie in the differential binding requirements of the bacterial target enzyme, MraY, versus its human homolog, GlcNAc-1-P-transferase (GPT). acs.org Research suggests that the planarity of the uracil ring is not a major factor for potent interaction with bacterial MraY. acs.org In contrast, this planarity is more critical for binding to the eukaryotic GPT enzyme. acs.org Therefore, the introduction of the non-planar dihydrouracil ring diminishes binding to the human enzyme, reducing off-target toxicity, while preserving the desired antibacterial activity. acs.orggu.se Further modification of the dihydrouracil ring, such as through hydrolytic ring-opening (as in analog TunR3), leads to a reduction in activity against both bacterial and yeast cells. acs.org

The fatty acyl chain attached to the tunicamine (B1682046) sugar core is a crucial determinant of the molecule's hydrophobicity and its inhibitory potency. Streptovirudins are generally characterized by having shorter fatty acyl chains than the tunicamycin complex, which contributes to their comparatively lower hydrophobicity. nih.gov

Research findings indicate a direct correlation between the length of this lipid tail and biological activity.

Chain Length: Studies on streptovirudins with fatty acyl chains ranging from 12 to 15 carbons demonstrated that those with shorter chains were less potent against Bacillus subtilis than those with longer chains. acs.org This suggests an optimal chain length is necessary for effective interaction within the enzyme's binding pocket.

Saturation: The saturation of the fatty acyl chain appears to have a less dramatic effect on potency. A modified tunicamycin analog (TunR1), in which the α,β-double bond of the acyl chain was reduced, showed similar IC₅₀ values and binding affinities for the MraY enzyme as the unsaturated parent compound. acs.org This indicates that saturation does not significantly alter the compound's inhibitory power against the bacterial target. acs.org

Branching: While saturation has a minor impact, the branching of the fatty acyl chain (e.g., iso vs. anteiso forms) does affect binding to the MraY enzyme. acs.org

These findings highlight the nuanced role of the lipid component, where length and branching are more critical modulators of activity than saturation.

AnalogKey ModificationEffect on Bacterial Target (MraY) PotencyEffect on Eukaryotic Toxicity
Streptovirudins (shorter chains)Shorter fatty acyl chains (C12-C15) vs. longer chainsLess potent than longer chain variants acs.orgN/A
TunR1Saturated fatty acyl chainNo significant change in potency acs.orgReduced acs.org
TunR2Saturated fatty acyl chain + Dihydrouracil ringPotent inhibitor gu.seSignificantly reduced acs.orggu.se

The carbohydrate core of this compound, a complex undecose sugar named tunicamine, is fundamental to its function. This core is formed via a unique tail-to-tail carbon-carbon bond between ribose and galactosamine precursors and features a critical head-to-head glycosidic linkage between the tunicamine and an N-acetylglucosamine (GlcNAc) unit. researchgate.net Glycosylation, in general, is considered vital for the bioactivity of many natural products. nih.gov

Influence of Fatty Acyl Chain Length and Saturation

Design and Synthesis of this compound Analogs and Derivatives

The challenge of separating individual this compound congeners and their inherent toxicity has spurred efforts to design and synthesize novel analogs. acs.orgnih.gov The goal of these synthetic endeavors is to create simplified or modified structures that retain antibacterial potency while minimizing toxicity, thereby improving their therapeutic potential.

A key strategy involves the modular synthesis of tunicamycin-type antibiotics, which allows for systematic variation of each structural component. researchgate.net This approach has been used to create a series of analogs to probe the SAR of the molecule. Notable synthetic analogs based on the closely related tunicamycin structure include:

TunR1: An analog featuring the reduction of the double bond in the N-acyl chain, creating a saturated fatty acid tail. acs.org

TunR2: A dual-modified analog that combines the saturated fatty acyl chain of TunR1 with a reduced uracil ring (5,6-dihydrouracil), a feature characteristic of this compound series I. acs.orggu.se This compound is a potent MraY inhibitor with significantly reduced eukaryotic toxicity. acs.orggu.se

TunR3: An analog derived from TunR2 where the dihydrouracil ring has been hydrolytically opened, which resulted in a less active compound. acs.org

Quinovosamycin (QVM) analogs: In these compounds, the GlcNAc moiety is replaced with N-acetylquinovosamine, allowing researchers to study the importance of the sugar components. acs.org

The synthesis of these and other complex heterocyclic derivatives relies on advanced organic chemistry techniques to control stereochemistry and successfully form the critical glycosidic bonds. researchgate.netnih.govfrontiersin.orgpreprints.org

Computational Modeling and Molecular Docking for SAR Elucidation

To rationalize experimental SAR data and guide the design of new analogs, computational methods like molecular docking and molecular dynamics are employed. nih.govuneb.brnih.gov These in silico techniques simulate the interaction between the inhibitor (ligand) and its target enzyme (receptor) at an atomic level.

Molecular docking studies have been applied to the tunicamycin/streptovirudin family to predict how these molecules fit into the binding sites of both the bacterial MraY enzyme and its human homolog, GPT. acs.orgnih.gov These models help to visualize the key interactions that stabilize the inhibitor-enzyme complex. For example, computational models have shown that a conserved phenylalanine residue (F228 in MraY) is involved in a π-π stacking interaction with the uracil ring of the inhibitor. acs.org

By comparing the docked poses of different analogs (e.g., uracil vs. dihydrouracil, or analogs with modified sugar moieties), researchers can develop hypotheses about why certain structural changes lead to increased potency or improved selectivity. acs.orgnih.gov This computational insight is invaluable for the lead optimization phase of drug discovery, allowing for a more rational design of next-generation derivatives with improved pharmacological profiles. nih.govuneb.br While some studies have explored the docking of this compound against other targets, its most therapeutically relevant modeling focuses on the MraY enzyme. scispace.com

Advanced Analytical and Methodological Approaches in Streptovirudin Research

Sophisticated Isolation and Purification Techniques (e.g., HPLC, Gel Chromatography)

The isolation and purification of streptovirudins from the fermentation broth of producing organisms, such as Streptomyces griseoflavus subsp. thuringiensis or engineered Streptomyces strains, is a multi-step process requiring methods that can separate complex mixtures of closely related compounds. nih.gov The initial recovery often involves solvent extraction from the culture supernatant, followed by a series of chromatographic separations.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of streptovirudins. uomus.edu.iqresearchgate.net Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating these polar compounds. researchgate.netnih.gov This technique separates molecules based on their hydrophobicity, allowing for the resolution of individual streptovirudin analogues from the crude extract. nih.gov The versatility of HPLC allows for its use in both analytical and preparative scales, from quantifying production yields to obtaining pure compounds for structural and biological studies. uomus.edu.iqresearchgate.net

Gel Filtration Chromatography , also known as size-exclusion chromatography (SEC), separates molecules based on their size. uomus.edu.iq This method is useful in the early stages of purification to separate the high-molecular-weight streptovirudins from smaller molecules in the extract. nih.gov It can also be employed as a polishing step to remove aggregates or other impurities of different molecular weights. gu.se

Other traditional column chromatography techniques, such as those using silica (B1680970) gel or macroporous adsorption resins, are also utilized, often in sequence, to achieve a high degree of purity. mdpi.com Affinity chromatography, a highly specific method, can also be adapted for purification, for instance, by using resins that bind specifically to features of the this compound molecule. nih.gov A typical purification workflow might involve an initial separation by gel filtration, followed by one or more rounds of HPLC to isolate individual this compound components. uomus.edu.iqnih.gov

Table 1: Chromatographic Techniques in this compound Purification

Technique Principle of Separation Application in this compound Research Reference
High-Performance Liquid Chromatography (HPLC) Separates based on polarity/hydrophobicity (Reversed-Phase), charge (Ion-Exchange), or size (Size-Exclusion). nih.gov High-resolution separation of this compound analogues; quantification of production; preparative purification for further studies. uomus.edu.iqresearchgate.net uomus.edu.iqresearchgate.netnih.gov
Gel Filtration Chromatography (SEC) Separates molecules based on their hydrodynamic volume (size). uomus.edu.iq Early-stage purification to separate streptovirudins from low-molecular-weight contaminants; removal of aggregates. uomus.edu.iqgu.se uomus.edu.iqgu.se
Affinity Chromatography Utilizes specific binding interactions between the target molecule and a ligand immobilized on a resin. nih.gov Potentially used for highly specific, single-step purification if a suitable ligand is developed. nih.gov nih.gov
Column Chromatography (Silica Gel) Separation based on differential adsorption to a solid stationary phase. mdpi.com Used for initial fractionation of crude extracts. mdpi.com mdpi.com

Modern Spectroscopic Methods for Structural Elucidation (NMR, MS, UV, IR)

Determining the precise chemical structure of streptovirudins is a complex task achieved through the combined application of several spectroscopic techniques. ijaresm.com Each method provides unique pieces of the structural puzzle, and their integration is essential for a complete and accurate elucidation. solubilityofthings.comnptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules like streptovirudins. creative-biostructure.com 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms, allowing for the assembly of the molecular skeleton. nptel.ac.inlehigh.edu NMR is crucial for defining the stereochemistry and conformation of the molecule, which are vital for its biological activity. nih.gov

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). nptel.ac.inlehigh.edu Fragmentation patterns observed in tandem MS (MS/MS) experiments help to identify structural motifs and the sequence of building blocks within the molecule, such as the fatty acid chain and the nucleoside core. nptel.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores—parts of the molecule that absorb light in the UV-visible range. creative-biostructure.com For streptovirudins, the dihydrouracil (B119008) or uracil (B121893) base of the nucleoside moiety exhibits a characteristic UV absorbance, which can be used for detection and quantification during purification and analysis. creative-biostructure.comoup.com

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijaresm.comlehigh.edu In this compound research, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), amide (N-H), and carbonyl (C=O) groups, which are characteristic features of its structure. solubilityofthings.com

Table 2: Spectroscopic Data for this compound Structural Analysis

Spectroscopic Method Information Obtained Relevance to this compound Structure Reference
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. creative-biostructure.com Elucidates the complete structure including the fatty acid chain, sugar, and nucleoside components. nptel.ac.inlehigh.edu nptel.ac.increative-biostructure.comlehigh.edu
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns. nptel.ac.in Confirms the overall mass and composition; helps sequence the molecular components. nptel.ac.inlehigh.edu nptel.ac.inlehigh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of conjugated systems and chromophores. creative-biostructure.com Detects the nucleoside base (dihydrouracil/uracil). creative-biostructure.comoup.com creative-biostructure.comoup.com
Infrared (IR) Spectroscopy Identification of functional groups. ijaresm.com Confirms presence of hydroxyl, amide, and carbonyl groups. ijaresm.comsolubilityofthings.com ijaresm.comsolubilityofthings.com

Biochemical Assays for Enzyme Activity and Inhibition Quantification

Streptovirudins are known inhibitors of enzymes involved in the synthesis of N-linked glycoproteins. kisti.re.kr To quantify their potency and understand their mechanism of action, various biochemical assays are employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. tipbiosystems.com

Enzyme inhibition assays are critical for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to reduce the enzyme's activity by 50%. evotec.comnumberanalytics.com These assays typically involve incubating the target enzyme with its substrate and varying concentrations of the inhibitor. researchgate.net The formation of the product or the consumption of the substrate is then measured over time using methods like spectrophotometry or fluorometry. tipbiosystems.commdpi.com For streptovirudins, which inhibit glycosyltransferases, assays would monitor the transfer of a sugar moiety to a protein or lipid acceptor.

By analyzing the enzyme kinetics in the presence of the inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive). numberanalytics.com These quantitative data are essential for comparing the potency of different this compound analogues and for structure-activity relationship (SAR) studies.

Table 3: Parameters from Enzyme Inhibition Assays

Parameter Definition Significance in this compound Research Reference
IC₅₀ (Half-maximal inhibitory concentration) The concentration of an inhibitor that reduces the activity of an enzyme by 50%. numberanalytics.com A standard measure of the inhibitor's potency; used to compare different this compound analogues. evotec.comnumberanalytics.com evotec.comnumberanalytics.com
Kᵢ (Inhibition constant) A measure of the binding affinity of the inhibitor to the enzyme. numberanalytics.com Provides a more fundamental measure of inhibitor potency and is used to characterize the inhibitor-enzyme interaction. numberanalytics.comresearchgate.net numberanalytics.comresearchgate.net
Mode of Inhibition The kinetic mechanism by which the inhibitor reduces enzyme activity (e.g., competitive, uncompetitive, non-competitive). numberanalytics.com Elucidates how this compound interacts with the target enzyme and its substrate. numberanalytics.com numberanalytics.com

Proteomic and Metabolomic Approaches for Pathway Analysis

Understanding how Streptomyces synthesizes streptovirudins is crucial for improving their production. Proteomics and metabolomics are powerful 'omics' technologies that provide a global view of the cellular processes involved. nih.gov

Proteomics involves the large-scale study of proteins. In the context of this compound biosynthesis, researchers can compare the proteome (the entire set of proteins) of a high-producing strain with that of a low-producing or non-producing strain. nih.gov This comparison can identify enzymes that are upregulated during this compound production, providing clues to the proteins involved in its biosynthetic pathway. nih.govnih.gov These candidate enzymes can then be targeted for further functional characterization.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. frontiersin.org By analyzing the metabolome of the Streptomyces culture, researchers can identify this compound precursors and related metabolic intermediates. researchgate.net Untargeted metabolomics can reveal unexpected compounds and metabolic bottlenecks, while targeted analysis can quantify the levels of known intermediates in the pathway. nih.govfrontiersin.org

The integration of proteomic and metabolomic data provides a comprehensive picture of the biosynthetic pathway, from the enzymes that catalyze the reactions to the metabolic intermediates that are formed. peerj.comfrontiersin.org This integrated approach is invaluable for identifying the genes and enzymes responsible for this compound synthesis. nih.gov

Genetic Engineering Techniques for Strain Improvement and Biosynthetic Pathway Manipulation

Once the biosynthetic pathway of this compound is at least partially understood, genetic engineering techniques can be applied to the producing Streptomyces strain to enhance yield or produce novel analogues. nih.gov The development of versatile cloning vectors and efficient gene transfer systems has greatly facilitated the genetic manipulation of these bacteria. nih.govnih.gov

Common strategies for strain improvement include:

Manipulation of regulatory genes: The production of secondary metabolites is often tightly controlled by regulatory genes. Overexpressing activators or deleting repressors can switch on or enhance the expression of the entire biosynthetic gene cluster. nih.govjmicrobiol.or.kr

Ribosome engineering: Introducing specific mutations in ribosomal protein genes (like rpsL) has been shown to activate or enhance the production of specialized metabolites, including streptovirudins, in Streptomyces clavuligerus. nih.govresearchgate.net

Heterologous expression: Transferring the entire this compound biosynthetic gene cluster into a different, more genetically tractable or higher-yielding Streptomyces host can be an effective production strategy. jmicrobiol.or.krjmb.or.kr

Pathway engineering: Modifying or swapping genes within the biosynthetic pathway can lead to the creation of novel this compound derivatives with potentially improved properties. jmicrobiol.or.kr

These genetic manipulations, often guided by insights from proteomic and metabolomic studies, are at the forefront of efforts to harness the full potential of streptovirudins. researchgate.net

Future Research Directions and Translational Perspectives

Discovery of Novel Streptovirudin Congeners and Related Natural Products

The initial discovery of this compound revealed it to be a complex mixture of at least ten closely related compounds, including streptovirudins A1, A2, B1, B2, C1, C2, D1, D2, E1, and E2. nih.govjst.go.jp These congeners primarily differ in the structure of their fatty acyl side chains. This inherent structural diversity within a single producing organism suggests a flexible biosynthetic machinery and points toward the potential for discovering further novel congeners through advanced analytical techniques and targeted fermentation strategies.

This compound is part of a larger family of natural products that inhibit translocase enzymes by mimicking the substrate. core.ac.uk Research has identified several related natural products isolated from various microorganisms. These compounds share a similar structural backbone, featuring an unusual 11-carbon aminodialdose called tunicamine (B1682046), linked to uracil (B121893), N-acetylglucosamine, and a variable fatty acid. ox.ac.uk The exploration of diverse ecological niches, particularly marine environments, remains a promising strategy for finding new microbial strains that may produce novel congeners of this compound or entirely new, related compounds. researchgate.net For instance, tunicamycin (B1663573) analogues and corynetoxins have been isolated from marine-derived Streptomyces and Corynebacterium species, respectively, highlighting the potential for discovering structurally unique and potentially more selective compounds. nih.gov

Table 1: this compound and Related Natural Products

Compound Family Representative Congeners Producing Organism(s) Key Structural Feature
This compound A1, A2, B1, B2, C1, C2, D1, D2, E1, E2 Streptomyces griseoflavus Tunicamine core, variable fatty acyl chains
Tunicamycin Tunicamycin VII, VIII, IX, etc. Streptomyces chartreusis, S. lysosuperificus Tunicamine core, variable fatty acyl chains
Corynetoxin Corynetoxin U17a, etc. Corynebacterium rathayi Tunicamine core, differ in N-linked acyl chains
Mycospocidin Not specified Streptomyces bobiliae Structurally similar to tunicamycin
Antibiotic 24010 Not specified Not specified Structurally similar to tunicamycin

Elucidation of Uncharted Biosynthetic Genes and Enzymatic Steps

While the biosynthetic gene cluster (BGC) for tunicamycin (tun cluster) has been identified and characterized in organisms like Streptomyces chartreusis, the specific BGC for this compound remains uncharted. asm.orgnih.gov Given the structural similarity, it is highly probable that the this compound biosynthetic pathway shares significant homology with that of tunicamycin. The tunicamycin pathway involves a series of unique enzymatic steps to construct the complex tunicamine core from UDP-N-acetylglucosamine (UDP-GlcNAc) and UMP. asm.orgox.ac.uk

Future research is needed to identify and sequence the this compound BGC. This would allow for a comparative analysis with the tun cluster, revealing the genetic basis for the differences in fatty acid chain length and modification observed in this compound congeners. Key enzymatic steps that warrant further investigation include the initial dehydration of UDP-GlcNAc by the enzyme TunA and the subsequent epimerization by TunF, which are critical for forming the unique sugar core. ox.ac.uk Understanding the enzymes responsible for attaching the variable fatty acyl chains is of particular interest, as this knowledge could be harnessed for the combinatorial biosynthesis of novel, "unnatural" analogues with potentially improved therapeutic properties. researchgate.net Genome mining of S. griseoflavus is a direct path to uncovering these uncharted biosynthetic genes. nih.gov

Table 2: Putative Functions of Genes in the Related Tunicamycin (tun) Biosynthetic Cluster

Gene Putative Function in Tunicamycin Biosynthesis Relevance to this compound
TunA UDP-GlcNAc 5,6-dehydratase; initiates tunicamine core synthesis A homologous gene is expected to perform the same function.
TunB UDP-GlcNAc hydrolase Likely involved in the formation of the core structure.
TunC Acyl-CoA synthetase Potentially activates the fatty acid for attachment.
TunD Enoyl-pyruvyl transferase homolog Believed to be involved in C-C bond formation for the 11-carbon chain.
TunF Epimerase/reductase; converts glucose derivative to galactose A homologous gene is expected for the synthesis of the tunicamine core.
TunG Acyltransferase Likely responsible for attaching the fatty acyl chain to the tunicamine core.
TunH ABC transporter Involved in the export of the antibiotic.
TunL Acyl-CoA dehydrogenase Implicated in the biosynthesis of the fatty acid precursor.

Advanced Mechanistic Studies on Host-Pathogen Interactions Mediated by this compound

This compound exerts its biological effects by inhibiting a critical class of enzymes known as N-acetylhexosamine-1-phosphate:polyprenol-phosphate N-acetylhexosaminyl-1-phosphate transferases. asm.org In bacteria, the target is the essential enzyme phospho-MurNAc-pentapeptide-transferase (MraY). nih.govacs.org MraY catalyzes the transfer of UDP-MurNAc-pentapeptide to a lipid carrier, forming Lipid I, a foundational step in peptidoglycan biosynthesis. nih.govresearchgate.net By inhibiting MraY, this compound blocks the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria. nih.govcardiff.ac.uk

In host (eukaryotic) cells, this compound targets the homologous enzyme GlcNAc-1-P-transferase (GPT), which catalyzes the first step of N-linked glycosylation—a crucial post-translational modification for many proteins. acs.orgcardiff.ac.uk This inhibition disrupts the proper folding and function of host glycoproteins, which is also the basis for its antiviral activity, as many viruses rely on the host's glycosylation machinery for their own replication. jst.go.jp

Advanced mechanistic studies are focused on understanding the precise molecular interactions within the active sites of both the bacterial MraY and the human GPT enzymes. High-resolution structural data of these enzymes complexed with this compound or its analogues could reveal subtle differences in their binding pockets. acs.org Such studies are critical for explaining why certain congeners have different potencies and for rationally designing new derivatives that are highly selective for the bacterial target, thereby reducing toxicity to human cells. core.ac.ukacs.org

Development of Research Tools Based on this compound's Mechanism of Action

The potent and specific mechanism of action of the this compound/tunicamycin family makes them invaluable tools for basic biological research. For decades, tunicamycin has been widely used to inhibit N-linked glycosylation, allowing researchers to study its role in protein folding, stability, trafficking, and function. acs.orgbiorxiv.org It is a standard laboratory chemical for inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).

This compound can be similarly employed as a research tool. jst.go.jp For example, it has been used to demonstrate the importance of glycosylation in the multiplication of vesicular stomatitis virus and in the adherence of bacteria to mammalian cells. jst.go.jpasm.org Furthermore, modified versions of these compounds are being developed as chemical probes. By altering specific parts of the molecule, such as the fatty acyl chain or the uracil ring, researchers can create "tool compounds" to explore the topology and substrate-binding requirements of the MraY active site. acs.org This provides deeper insights into the enzyme's catalytic mechanism and can guide the development of novel antibiotics that target this essential pathway. acs.org

Exploration of New Biological Targets and Activities Beyond Known Pathways

The primary biological targets of this compound—bacterial MraY and eukaryotic GPT—are well-established. acs.orgcardiff.ac.uk However, the vast chemical space of natural products often holds surprises, and it is conceivable that this compound or its derivatives may interact with other cellular targets. A key area of future exploration is not necessarily finding a completely different target, but rather achieving target selectivity. The major hurdle for the therapeutic use of streptovirudins is their toxicity to human cells due to the inhibition of GPT. cardiff.ac.uk

Translational research is heavily focused on creating analogues that can differentiate between the bacterial and human enzymes. Studies with modified tunicamycins have shown that altering the length and branching of the fatty acyl chain can significantly impact inhibitory potency, suggesting an avenue for developing bacteria-specific inhibitors. acs.orgacs.org Another approach is to modify the uracil portion of the molecule, which could reduce binding to the human GPT while maintaining high affinity for bacterial MraY. acs.org Success in this area would represent a significant breakthrough, transforming a toxic but potent natural product into a viable clinical candidate. Additionally, some studies suggest that other phospho-nucleotide transferase enzymes could be potential targets for nucleoside antibiotics, opening another avenue for investigation. core.ac.uk The latent activities of known compounds are often uncovered through new screening programs, and this compound could be tested against a wider array of biological targets, such as those involved in cancer cell proliferation or specific inflammatory pathways. biomedres.us

Q & A

Q. How can researchers differentiate between Streptovirudin variants (e.g., A1, B1, C1) using chromatographic and spectroscopic methods?

this compound variants can be distinguished via thin-layer chromatography (TLC) by comparing their Rf values. For example, this compound A1 has an Rf value of 0.74, while D1 exhibits a lower Rf of 0.18 under identical solvent conditions . Additionally, ultraviolet (UV) absorption spectra in methanol (λmax 211–215 nm) and optical rotation data (e.g., +70° for C1 vs. +46° for D1) provide further differentiation . These methods are critical for verifying purity and structural consistency during isolation.

Q. What experimental approaches are used to confirm the structural integrity of this compound compounds?

Structural validation relies on elemental analysis (e.g., 50.90% carbon and 7.59% hydrogen for this compound A1) combined with nuclear magnetic resonance (NMR) and mass spectrometry (MS). The shared pyridine ring in this compound and Tunicamycin structures (e.g., this compound A1 vs. Tunicamycin A) can be confirmed via comparative NMR analysis, focusing on carbon-chain length differences (6-carbon vs. 9-carbon chains) and glycosyl unit positioning .

Q. How are this compound’s antibacterial and antiviral activities typically assayed in vitro?

Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive bacteria and plaque reduction assays for antiviral activity. Researchers must control variables such as solvent composition (e.g., methanol vs. dimethyl sulfoxide) to avoid cytotoxicity artifacts. Replicate experiments with blinded data analysis are recommended to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s bioactivity data across studies?

Discrepancies often arise from variant-specific potency (e.g., A1 vs. D1) or differences in assay conditions. Meta-analyses should compare parameters like solvent purity, microbial strain selection, and incubation times. For instance, this compound A1’s higher optical rotation (+70°) may correlate with enhanced bioactivity, necessitating dose-response curve normalization .

Q. How can researchers elucidate the biosynthetic pathway of this compound’s dihydrouracil moiety?

Isotopic labeling (e.g., ¹³C-glucose tracing) combined with gene knockout studies in Streptomyces producers can identify key enzymes. Recent work highlights UDP-N-acetylglucosamine transferases as critical for glycosylating the pyridine ring, a step shared with Tunicamycin biosynthesis . LC-MS/MS profiling of intermediate metabolites is essential for pathway validation .

Q. What computational methods predict this compound’s structure-activity relationships (SAR) for antibiotic optimization?

Molecular docking against bacterial translocase I (MraY) and viral envelope proteins can identify functional groups critical for inhibition. For example, the pyridine ring’s nitrogen atoms are predicted to form hydrogen bonds with MraY’s active site, while glycosyl units enhance solubility. Comparative SAR analysis with Tunicamycin analogs (e.g., chain-length modifications) further refines predictions .

Q. How do researchers address this compound’s cytotoxicity in eukaryotic cells during antiviral studies?

Cytotoxicity assays (e.g., MTT tests on mammalian cell lines) must precede antiviral evaluations. Co-administration with cyclodextrin-based delivery systems can reduce nonspecific membrane disruption. Dose-limiting thresholds should be established using pharmacokinetic models, prioritizing variants like this compound C1 (lower cytotoxicity profile) for therapeutic development .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent bioactivity?

Non-linear regression models (e.g., Hill equation) are preferred for MIC and IC50 calculations. For high variability in antiviral assays, bootstrap resampling with 95% confidence intervals improves robustness. ANOVA with post-hoc Tukey tests is advised for comparing variant efficacies .

Q. How should researchers document this compound purification protocols to ensure reproducibility?

Detailed methods must include solvent gradients for column chromatography, TLC mobile phases, and crystallization conditions (e.g., temperature, solvent ratios). Reporting retention times in HPLC and Rf values in TLC is mandatory. Cross-referencing with published protocols for structurally related antibiotics (e.g., Tunicamycin) enhances clarity .

Q. What ethical and reporting standards apply to this compound research involving microbial pathogens?

Compliance with institutional biosafety committees (IBCs) is required for handling antibiotic-resistant strains. Methods sections must specify microbial strain repositories (e.g., ATCC numbers) and containment levels. For clinical isolate studies, informed consent and ethical approval disclosures are obligatory .

Data Presentation Standards

  • Tables : Include variant-specific physicochemical properties (e.g., melting points, optical rotation) and bioactivity metrics (MIC, IC50) .
  • Figures : Annotate chromatograms with Rf values and NMR spectra with peak assignments .
  • Supplemental Data : Provide raw chromatographic data, cytotoxicity curves, and gene accession numbers for biosynthetic enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.